Cyclo(prolyltyrosyl)

Description

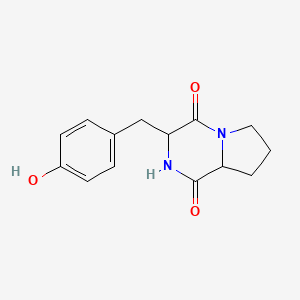

3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been reported in Microdochium nivale and Alternaria alternata with data available.

Properties

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-10-5-3-9(4-6-10)8-11-14(19)16-7-1-2-12(16)13(18)15-11/h3-6,11-12,17H,1-2,7-8H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGOTAXPWMCUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601157236 | |

| Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601157236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5654-84-2 | |

| Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601157236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclo(prolyltyrosyl): A Comprehensive Technical Guide on its Core Properties and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(prolyltyrosyl), also known as Cyclo(Pro-Tyr) or Maculosin, is a naturally occurring cyclic dipeptide with a growing body of research highlighting its diverse biological activities. This technical guide provides an in-depth overview of its chemical properties, natural origins, and significant bioactivities, with a focus on its antibacterial and quorum sensing inhibitory effects. Detailed experimental protocols for its isolation and characterization are presented, alongside a quantitative summary of its bioactivity. Furthermore, this guide elucidates the signaling pathway involved in its quorum sensing inhibition through a detailed diagrammatic representation.

Introduction

Cyclo(prolyltyrosyl) is a member of the diketopiperazine class of cyclic peptides, formed from the condensation of L-proline and L-tyrosine residues.[1] Its constrained cyclic structure confers significant stability and oral bioavailability compared to its linear counterparts, making it an attractive scaffold for drug discovery and development. This molecule has been isolated from a variety of natural sources, including bacteria, fungi, and marine organisms, and has been shown to exhibit a range of biological effects, including antibacterial, antifungal, phytotoxic, cytotoxic, and quorum sensing inhibitory activities.[2][3][4] This guide aims to consolidate the current technical knowledge on Cyclo(prolyltyrosyl) for researchers and professionals in the field of natural product chemistry and drug development.

Chemical and Physical Properties

Cyclo(prolyltyrosyl) is a homodetic cyclic peptide with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol .[1]

Table 1: Chemical and Physical Properties of Cyclo(prolyltyrosyl)

| Property | Value | Reference |

| IUPAC Name | (3S,8aS)-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | [1] |

| Synonyms | Cyclo(Pro-Tyr), Maculosin, Cyclo(L-prolyl-L-tyrosyl) | [1] |

| Molecular Formula | C14H16N2O3 | [1] |

| Molecular Weight | 260.29 g/mol | [1] |

| CAS Number | 4549-02-4 | [1] |

Natural Sources and Yield

Cyclo(prolyltyrosyl) has been identified in a diverse range of microorganisms. While precise yield data is often not reported in the literature, some studies provide insights into its production levels.

Table 2: Natural Sources of Cyclo(prolyltyrosyl)

| Organism | Type | Habitat/Source | Reported Concentration/Yield | Reference(s) |

| Streptomyces sp. strain 22-4 | Bacterium | Soil | Not specified | [5] |

| Streptomyces sp. 150 | Bacterium | Soil | Not specified | [6] |

| Pseudomonas fluorescens | Bacterium | Pine wood nematode | Not specified | [7] |

| Corynebacterium tuberculostearicum | Bacterium | Human skin commensal | >36 mM in ethyl acetate (B1210297) extract | [8][9] |

| Penicillium chrysogenum DXY-1 | Fungus | Marine | Not specified | [2] |

| Alternaria alternata | Fungus | Plant pathogen | Not specified | [3] |

| Marine Sponges | Animal | Marine | Not specified | [2] |

Experimental Protocols

Isolation and Purification of Cyclo(prolyltyrosyl) from Streptomyces sp.

The following protocol is a composite methodology based on established procedures for isolating cyclic dipeptides from Streptomyces cultures.[6][10]

4.1.1. Fermentation

-

Inoculum Preparation: Aseptically transfer a loopful of a mature Streptomyces sp. 150 culture from an agar (B569324) plate to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 medium).

-

Incubate at 28°C on a rotary shaker at 180 rpm for 48-72 hours.

-

Production Fermentation: Inoculate a 2 L production flask containing 500 mL of production medium with 5% (v/v) of the seed culture.

-

Incubate at 28°C on a rotary shaker at 180 rpm for 10-15 days.

4.1.2. Extraction

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to yield the crude extract.

4.1.3. Purification

-

Column Chromatography: Subject the crude extract to silica (B1680970) gel column chromatography. Elute with a gradient of chloroform (B151607) and methanol.

-

Thin Layer Chromatography (TLC): Monitor the fractions by TLC and pool the fractions containing the compound of interest.

-

Preparative HPLC: Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to obtain pure Cyclo(prolyltyrosyl).[10]

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol is adapted from established methods for assessing quorum sensing inhibition.

-

Grow a 5 mL culture of Chromobacterium violaceum ATCC 12472 in Luria Bertani (LB) broth at 30°C in a shaking incubator (220 rpm) for 24 hours.

-

Adjust the culture to an optical density at 595 nm (OD595) of 0.1 in fresh LB broth.

-

In a 96-well microplate, add 20 µL of Cyclo(prolyltyrosyl) solution at various concentrations to the wells.

-

Add 180 µL of the standardized C. violaceum culture to each well.

-

Incubate the microplate at 30°C for 24 hours.

-

Quantify violacein (B1683560) production by lysing the cells with DMSO and measuring the absorbance at 595 nm. A reduction in violacein production without significant inhibition of bacterial growth indicates quorum sensing inhibitory activity.

Biological Activities and Quantitative Data

Cyclo(prolyltyrosyl) exhibits a range of biological activities. The following tables summarize the available quantitative data.

Table 3: Antibacterial Activity of Cyclo(prolyltyrosyl) (Minimum Inhibitory Concentration - MIC)

| Target Organism | MIC (µg/mL) | Reference |

| Xanthomonas axonopodis pv. citri | 31.25 | [5] |

| Ralstonia solanacearum | 31.25 | [5] |

| Listeria monocytogenes ATCC 19166 | 15.6 | [6] |

| Staphylococcus aureus ATCC 25923 | 62.5 | [6] |

| Bacillus subtilis ATCC 6633 | 31.2 | [6] |

| Salmonella Typhimurium ATCC 14028 | 31.2 | [6] |

| Escherichia coli O157:H7 | 62.5 | [6] |

Table 4: Quorum Sensing Inhibitory Activity of Cyclo(prolyltyrosyl) against Pseudomonas aeruginosa PAO1

| Virulence Factor/Gene | Inhibition (%) at 1.8 mM | Reference |

| Pyocyanin Production | 41 | [1] |

| Protease Activity | 20 | [1] |

| Elastase Activity | 32 | [1] |

| Biofilm Formation | Not specified | [1] |

| lasI gene expression | 43 | [2] |

| lasR gene expression | 46 | [2] |

| rhlI gene expression | 54 | [2] |

| rhlR gene expression | 64 | [2] |

Table 5: Other Reported Biological Activities of Cyclo(prolyltyrosyl)

| Activity | Target | IC50/Effective Concentration | Reference |

| Tyrosinase Inhibition | Mushroom Tyrosinase | Inhibits activity in a concentration-dependent manner (specific IC50 not reported) | [9] |

| Cytotoxicity | Various cancer cell lines | Data not available for Cyclo(prolyltyrosyl) | - |

Signaling Pathways and Mechanisms of Action

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Cyclo(prolyltyrosyl) has been shown to interfere with the quorum-sensing (QS) systems of Pseudomonas aeruginosa, a key mechanism for regulating virulence factor production and biofilm formation. The primary targets are the las and rhl systems. Molecular docking studies have indicated that Cyclo(prolyltyrosyl) can bind to the LasR receptor, a transcriptional activator that, upon binding its autoinducer (3-oxo-C12-HSL), initiates a signaling cascade.[1][11] By binding to LasR, Cyclo(prolyltyrosyl) likely acts as a competitive antagonist, preventing the binding of the natural autoinducer and subsequently downregulating the expression of QS-controlled genes.

References

- 1. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Variations in IC50 Values with Purity of Mushroom Tyrosinase | Semantic Scholar [semanticscholar.org]

- 8. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Isolation of Cyclo(prolyltyrosyl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(prolyltyrosyl), a naturally occurring cyclic dipeptide, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this promising molecule. It details the experimental protocols for its extraction from microbial sources, purification, and structural elucidation. Furthermore, this document summarizes the quantitative data related to its bioactivities, including antimicrobial, anti-quorum sensing, and enzyme inhibitory effects. The underlying signaling pathways affected by Cyclo(prolyltyrosyl) are also elucidated and visualized. This guide is intended to be a valuable resource for researchers and professionals involved in natural product chemistry, microbiology, and drug development.

Introduction

Cyclo(prolyltyrosyl), also known as maculosin-1, is a member of the 2,5-diketopiperazine class of compounds, formed from the condensation of L-proline and L-tyrosine residues.[1] It is a secondary metabolite produced by a wide array of microorganisms, including bacteria such as Streptomyces, Bacillus, Pseudomonas, and Corynebacterium species, as well as fungi like Alternaria alternata.[1][2][3] This cyclic dipeptide has been the subject of numerous studies due to its interesting pharmacological properties, which include antibacterial, antifungal, phytotoxic, cytotoxic, and tyrosinase inhibitory activities.[1][2] Its relatively simple and stable structure, combined with its potent bioactivities, makes it an attractive scaffold for the development of novel therapeutic agents.

Discovery and Natural Sources

The discovery of Cyclo(prolyltyrosyl) is rooted in the systematic screening of microbial metabolites for biological activity. It has been isolated from various natural sources, demonstrating its widespread distribution in the microbial world.

Table 1: Natural Sources of Cyclo(prolyltyrosyl)

| Microorganism | Source Type | Reference |

| Streptomyces sp. strain 22-4 | Bacterium | [4] |

| Corynebacterium tuberculostearicum | Human Skin Commensal Bacterium | [1] |

| Alternaria alternata | Phytopathogenic Fungus | [1] |

| Bacillus sp. | Bacterium | [3] |

| Pseudomonas sp. | Bacterium | [1] |

| Various Marine Sponges | Marine Invertebrate | [2] |

Isolation and Purification

The isolation of Cyclo(prolyltyrosyl) from microbial cultures typically involves a multi-step process encompassing fermentation, extraction, and chromatography.

Fermentation and Extraction

Microbial strains are cultured in a suitable liquid medium to promote the production of secondary metabolites. Following an adequate incubation period, the culture broth is separated from the microbial biomass by centrifugation. The supernatant, containing the secreted metabolites, is then subjected to solvent extraction, most commonly with ethyl acetate, to partition the organic compounds from the aqueous medium.

Chromatographic Purification

The crude extract obtained from the solvent extraction is a complex mixture of compounds and requires further purification. This is typically achieved through a series of chromatographic techniques.

-

Column Chromatography: The crude extract is often first fractionated using open column chromatography with a stationary phase like silica (B1680970) gel or Sephadex LH-20. A gradient elution with a solvent system such as chloroform (B151607) and methanol (B129727) is employed to separate the compounds based on their polarity.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify the fractions containing the compound of interest. A common mobile phase for the TLC of Cyclo(prolyltyrosyl) is a mixture of chloroform and methanol.

-

High-Performance Liquid Chromatography (HPLC): The final purification step usually involves preparative HPLC to obtain Cyclo(prolyltyrosyl) in high purity.

Structural Elucidation

The definitive identification of the purified compound as Cyclo(prolyltyrosyl) is accomplished through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and stereochemistry of the molecule.

Experimental Protocols

General Isolation Protocol from Streptomyces sp.

-

Fermentation: Inoculate Streptomyces sp. into a suitable production medium and incubate with shaking for several days.

-

Extraction: Centrifuge the culture to separate the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Column Chromatography: Dissolve the crude extract in a minimal amount of methanol and load it onto a silica gel column. Elute the column with a stepwise gradient of chloroform-methanol.

-

TLC Analysis: Monitor the fractions by TLC using a chloroform:methanol (10:1) mobile phase. Visualize the spots under UV light.

-

HPLC Purification: Pool the fractions containing Cyclo(prolyltyrosyl) and concentrate them. Perform preparative HPLC on a C18 column with a suitable mobile phase to obtain the pure compound.

Chemical Synthesis (Solution-Phase)

While Cyclo(prolyltyrosyl) is a natural product, it can also be synthesized chemically. Solution-phase synthesis is a common method for preparing cyclic dipeptides.

-

Dipeptide Formation: Couple N-Boc-L-proline with L-tyrosine methyl ester using a coupling agent like EDC/HOBt in an organic solvent.

-

Boc Deprotection: Remove the Boc protecting group from the dipeptide using an acid such as trifluoroacetic acid (TFA).

-

Cyclization: Induce intramolecular cyclization of the deprotected dipeptide by heating in a suitable solvent like 1,4-dioxane/water. The cyclic dipeptide, Cyclo(prolyltyrosyl), will precipitate out of the solution upon cooling.

-

Purification: Wash the resulting solid with water, ethanol, and dichloromethane (B109758) to obtain the purified product.

Quantitative Data

Table 2: Antimicrobial Activity of Cyclo(prolyltyrosyl)

| Organism | Type | MIC (µg/mL) | Reference |

| Xanthomonas axonopodis pv. citri | Gram-negative Bacterium | 31.25 | [4] |

| Ralstonia solanacearum | Gram-negative Bacterium | 31.25 | [4] |

| Clavibacter michiganensis | Gram-positive Bacterium | No activity | [4] |

Table 3: Enzyme Inhibition by Cyclo(l-Pro-l-Tyr)

| Enzyme | Source | Inhibition Parameter | Value | Reference |

| Tyrosinase | Mushroom | Ki | 9.86 mM | [4] |

Table 4: Inhibition of Pseudomonas aeruginosa Virulence Factors by Cyclo(l-Pro-l-Tyr) at 1.8 mM

| Virulence Factor | % Inhibition | Reference |

| Pyocyanin (B1662382) Production | 41% | |

| Protease Activity | 20% | |

| Elastase Activity | 32% |

Signaling Pathways and Mechanisms of Action

Anti-Quorum Sensing Activity in Pseudomonas aeruginosa

Cyclo(prolyltyrosyl) has been shown to interfere with the quorum sensing (QS) systems of Pseudomonas aeruginosa, a key mechanism for regulating its virulence. It suppresses genes in both the las and rhl QS systems, leading to a reduction in the production of virulence factors such as pyocyanin and elastase.

Caption: Inhibition of P. aeruginosa quorum sensing by Cyclo(prolyltyrosyl).

Antifungal Mechanism of Action

Cyclo(prolyltyrosyl) exhibits antifungal activity by targeting the plasma membrane of fungal cells. It is believed to inhibit the proton-pumping activity of the H+-ATPase Pma1, leading to a cascade of detrimental effects.

Caption: Antifungal mechanism of Cyclo(prolyltyrosyl) via Pma1 inhibition.

Experimental Workflows

Caption: General experimental workflow for Cyclo(prolyltyrosyl) research.

Conclusion

Cyclo(prolyltyrosyl) is a versatile natural product with a range of promising biological activities. Its discovery and isolation from various microbial sources have paved the way for detailed investigations into its mechanisms of action. This technical guide has provided a comprehensive overview of the key methodologies for its study, from initial extraction to the elucidation of its effects on complex biological systems. The quantitative data and pathway visualizations presented herein serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this intriguing cyclic dipeptide. Future research may focus on optimizing its synthesis, exploring its full spectrum of biological activities, and developing analogs with enhanced potency and specificity for various therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of cyclic dipeptides from cultures of Lactobacillus brevis R2Δ by HRGC/MS using stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

biological activities of Cyclo(prolyltyrosyl) including antibacterial and cytotoxic properties

An In-depth Technical Guide on the Biological Activities of Cyclo(prolyltyrosyl)

Introduction

Cyclo(prolyltyrosyl), also known as cyclo(Pro-Tyr), is a naturally occurring cyclic dipeptide (CDP) or 2,5-diketopiperazine (DKP). These compounds are prevalent in nature, synthesized by a wide range of organisms including bacteria, fungi, marine sponges, and mammals.[1][2] Cyclo(prolyltyrosyl) has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of its antibacterial and cytotoxic properties, detailing quantitative data, experimental methodologies, and associated mechanisms of action to support further research and drug development initiatives.

Antibacterial Activity

Cyclo(prolyltyrosyl) exhibits a notable spectrum of antibacterial activity against various bacterial species, including phytopathogens.[3][4] Its efficacy can be influenced by its chemical form, such as stereochemistry and encapsulation.

Quantitative Antibacterial Data

The antibacterial potency of Cyclo(prolyltyrosyl) and its stereoisomers is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [3][4] |

| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [3][4] |

| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [3] |

| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [3] |

| Cyclo(L-Pro-L-Tyr) | Staphylococcus aureus | Lower with liposome (B1194612) encapsulation | [5] |

| Cyclo(L-Pro-L-Tyr) | Escherichia coli | Lower with liposome encapsulation | [5] |

| Cyclo(L-Pro-L-Tyr) | Klebsiella pneumoniae | Lower with liposome encapsulation | [5] |

| Cyclo(L-Pro-L-Tyr) | Bacillus subtilis | Lower with liposome encapsulation | [5] |

Note: A study on a related compound, cyclo(D-Tyr-D-Phe), showed significant activity against Staphylococcus epidermis (MIC 1 µg/ml) and Proteus mirabilis (MIC 2 µg/ml)[6].

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard broth microdilution method used to determine the MIC of Cyclo(prolyltyrosyl) against a target bacterial strain.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Cyclo(prolyltyrosyl) Dilutions:

-

Prepare a stock solution of Cyclo(prolyltyrosyl) in a suitable solvent (e.g., DMSO).

-

Perform a series of two-fold serial dilutions of the stock solution in a 96-well microtiter plate using MHB to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of Cyclo(prolyltyrosyl) at which no visible growth (turbidity) is observed.

-

Visualization: Antibacterial Assay Workflow

Caption: Workflow for MIC determination using broth microdilution.

Mechanism of Antibacterial Action

The antibacterial mechanism of Cyclo(prolyltyrosyl) is multifaceted. One key proposed mechanism is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation.[7] Studies suggest that Cyclo(prolyltyrosyl) can target and antagonize QS receptors like LasR in Pseudomonas aeruginosa, thereby disrupting pathogenic processes without necessarily killing the bacteria, which may reduce the likelihood of resistance development.[7][8]

Cytotoxic Properties

Cyclo(prolyltyrosyl) has demonstrated selective cytotoxicity against various human cancer cell lines, making it a compound of interest for anticancer drug discovery.[8] Notably, it has shown lower toxicity against noncancerous cell lines, suggesting a favorable therapeutic window.[7][8]

Quantitative Cytotoxicity Data

The cytotoxic effect is commonly measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| Compound | Cell Line | Cell Type | IC50 | Reference |

| Cyclo(L-Pro-L-Tyr) | HeLa | Cervical Adenocarcinoma | 6.5 x 10⁻⁵ mg/mL (0.25 µM) | [8] |

| Cyclo(L-Pro-L-Tyr) | Caco-2 | Colorectal Adenocarcinoma | 1.8 x 10⁻⁴ mg/mL (0.69 µM) | [8] |

| Cyclo(L-Pro-L-Tyr) | A549 | Lung Cancer | Low toxicity observed | [7][8] |

| Cyclo(L-Pro-L-Tyr) | NIH-3T3 | Mouse Embryo Fibroblast | Low toxicity observed | [7][8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator (37°C, 5% CO₂).

-

Harvest cells using trypsin and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of Cyclo(prolyltyrosyl) and create serial dilutions in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

-

Include untreated cells (vehicle control) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours to allow viable cells to metabolize the MTT into purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

IC50 Calculation:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve (percentage viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.

-

Visualization: Cytotoxicity Assay Workflow

Caption: Workflow for IC50 determination using the MTT assay.

Mechanism of Cytotoxic Action

The cytotoxic effects of Cyclo(prolyltyrosyl) and related cyclic dipeptides are believed to be mediated through the induction of apoptosis, or programmed cell death. Research on the similar compound cyclo(D-Tyr-D-Phe) indicates that it can activate effector molecules of apoptosis, such as caspase-3, in treated cancer cells.[6] Activation of caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of cellular proteins and ultimately, cell death. Furthermore, some cyclic peptides can induce significant disturbances within the lipid bilayers of cell membranes, leading to a loss of membrane integrity, polarization, and the induction of oxidative stress, which can also contribute to cell death.[2]

Visualization: Proposed Apoptotic Pathway

Caption: Proposed apoptotic pathway induced by Cyclo(prolyltyrosyl).

Conclusion

Cyclo(prolyltyrosyl) is a bioactive cyclic dipeptide with demonstrable antibacterial and cytotoxic properties. Its ability to inhibit bacterial growth, particularly through mechanisms like quorum sensing inhibition, highlights its potential as a novel anti-infective agent. Concurrently, its selective cytotoxicity towards cancer cells via the induction of apoptosis positions it as a promising candidate for further investigation in oncology. The data and protocols presented in this guide serve as a foundational resource for researchers and drug development professionals aiming to explore the therapeutic potential of this versatile natural compound. Future research should focus on elucidating the precise molecular targets, optimizing its structure for enhanced potency and selectivity, and evaluating its efficacy in preclinical in vivo models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of liposome encapsulated cyclo(L-tyrosyl-L-prolyl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Cyclo(prolyltyrosyl): A Deep Dive into its Antifungal Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(prolyltyrosyl), a cyclic dipeptide or 2,5-diketopiperazine, has emerged as a potent antifungal agent with a unique mechanism of action targeting the fungal plasma membrane. This technical guide elucidates the core molecular mechanisms through which Cyclo(prolyltyrosyl) exerts its fungicidal or fungistatic effects. It provides a comprehensive overview of its primary target, the subsequent cellular and molecular consequences, and detailed experimental protocols for studying its activity. This document is intended to serve as a valuable resource for researchers in mycology, drug discovery, and agricultural science, providing the foundational knowledge required to explore and harness the therapeutic potential of this natural compound.

Introduction

Cyclo(prolyltyrosyl), also known as cyclo(L-Pro-L-Tyr), is a naturally occurring cyclic dipeptide produced by various microorganisms, including bacteria and fungi.[1] These compounds are recognized for their diverse biological activities, including antibacterial, antiviral, and antifungal properties.[1] The growing threat of antifungal resistance necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. Cyclo(prolyltyrosyl) represents a promising candidate, primarily by disrupting the integrity and function of the fungal plasma membrane, a mechanism distinct from many clinically used antifungals that target ergosterol (B1671047) biosynthesis or cell wall synthesis. This guide provides a detailed examination of its antifungal mode of action.

Core Mechanism of Action: Targeting the Plasma Membrane H+-ATPase (Pma1)

The primary molecular target of Cyclo(prolyltyrosyl) in fungi is the plasma membrane proton-translocating ATPase, Pma1.[2][3] This essential enzyme is responsible for maintaining the electrochemical proton gradient across the fungal plasma membrane, which is crucial for nutrient uptake, intracellular pH regulation, and overall cell viability.

The interaction of Cyclo(prolyltyrosyl) with Pma1 initiates a cascade of events that compromise the fungal cell's integrity and function:

-

Inhibition of Pma1 Activity: Cyclo(prolyltyrosyl) directly or indirectly inhibits the proton-pumping activity of Pma1.[2] This disruption leads to a failure in maintaining the proton motive force.

-

Plasma Membrane Depolarization: The inhibition of Pma1 results in the dissipation of the proton gradient, causing a rapid depolarization of the plasma membrane.[2]

-

Induction of Oxidative Stress: The dysfunction of the plasma membrane and the subsequent cellular stress lead to the generation of reactive oxygen species (ROS), primarily localized in the mitochondria.[2] This oxidative burst contributes to damage of cellular components, including lipids and proteins.

-

Increased Membrane Fluidity: Cyclo(prolyltyrosyl) induces an increase in the fluidity of the fungal plasma membrane, which can disrupt the function of membrane-associated proteins and compromise the cell's structural integrity.[3]

-

Disruption of Ergosterol-Rich Domains: The compound alters the localization of ergosterol, a key component of the fungal plasma membrane, leading to the disorganization of membrane microdomains.[2]

This multi-faceted attack on the plasma membrane ultimately leads to a loss of cellular homeostasis and fungal cell death or growth inhibition.

Signaling Pathway

The binding of Cyclo(prolyltyrosyl) to Pma1 triggers a signaling cascade that culminates in the observed cellular damage. While the complete pathway is still under investigation, a putative model can be constructed based on current evidence.

Figure 1. Proposed signaling pathway of Cyclo(prolyltyrosyl) in fungi.

Quantitative Data

The antifungal activity of Cyclo(prolyltyrosyl) has been quantified against various fungal species. The following table summarizes the available data.

| Fungal Species | Assay Type | Value | Reference |

| Botrytis cinerea | EC50 (ROS Induction) | 0.25 mg/mL | [2] |

Note: Further research is required to establish a comprehensive dataset of Minimum Inhibitory Concentrations (MIC) and other quantitative measures against a broader range of fungal pathogens.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Cyclo(prolyltyrosyl).

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[4][5][6][7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cyclo(prolyltyrosyl) against a fungal isolate.

Materials:

-

Cyclo(prolyltyrosyl)

-

Fungal isolate

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile saline (0.85%) or water

-

Spectrophotometer

-

Hemocytometer or automated cell counter

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate to obtain a fresh, pure culture.

-

Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of Cyclo(prolyltyrosyl) in a suitable solvent (e.g., DMSO) at a high concentration.

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve the desired final concentration range.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions.

-

Include a positive control (inoculum without drug) and a negative control (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually read the MIC as the lowest concentration of Cyclo(prolyltyrosyl) that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

-

Plasma Membrane Potential Assay

This protocol utilizes the fluorescent dye bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)).[8][9][10][11]

Objective: To assess the effect of Cyclo(prolyltyrosyl) on fungal plasma membrane potential.

Materials:

-

Fungal cells

-

Cyclo(prolyltyrosyl)

-

DiBAC4(3) stock solution (in DMSO)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Fluorometer, fluorescence microscope, or flow cytometer

Procedure:

-

Cell Preparation:

-

Grow fungal cells to the desired growth phase and wash them with buffer.

-

Resuspend the cells in the buffer to a suitable density.

-

-

Treatment:

-

Treat the fungal cells with the desired concentration of Cyclo(prolyltyrosyl) for a specified time. Include an untreated control.

-

-

Staining:

-

Add DiBAC4(3) to the cell suspensions to a final concentration of 1-5 µg/mL.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorometer (excitation ~490 nm, emission ~516 nm), fluorescence microscope, or flow cytometer. An increase in fluorescence indicates membrane depolarization.

-

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe Dihydrorhodamine 123 (DHR123).[12][13][14][15][16]

Objective: To measure the intracellular production of ROS in fungal cells treated with Cyclo(prolyltyrosyl).

Materials:

-

Fungal cells

-

Cyclo(prolyltyrosyl)

-

DHR123 stock solution (in DMSO)

-

PBS or appropriate buffer

-

Fluorometer, fluorescence microscope, or flow cytometer

Procedure:

-

Cell Preparation:

-

Prepare fungal cell suspension as described in section 4.2.

-

-

Treatment:

-

Treat the fungal cells with Cyclo(prolyltyrosyl).

-

-

Staining:

-

Add DHR123 to the cell suspensions to a final concentration of 5-10 µM.

-

Incubate in the dark at 37°C for 30-60 minutes.

-

-

Measurement:

-

Measure the fluorescence of the oxidized product, Rhodamine 123 (excitation ~500 nm, emission ~536 nm). An increase in fluorescence indicates an increase in ROS production.

-

Membrane Fluidity Assessment (FRAP)

Fluorescence Recovery After Photobleaching (FRAP) is a microscopy technique to measure membrane fluidity.[17][18][19][20][21]

Objective: To determine the effect of Cyclo(prolyltyrosyl) on the lateral diffusion of lipids in the fungal plasma membrane.

Materials:

-

Fungal cells

-

Cyclo(prolyltyrosyl)

-

Lipophilic fluorescent probe (e.g., DiI)

-

Confocal laser scanning microscope with FRAP capabilities

Procedure:

-

Cell Preparation and Staining:

-

Grow fungal cells and label the plasma membrane with a lipophilic fluorescent probe according to the manufacturer's instructions.

-

-

Treatment:

-

Treat the stained cells with Cyclo(prolyltyrosyl).

-

-

FRAP Measurement:

-

Acquire a pre-bleach image of a selected region of the plasma membrane.

-

Use a high-intensity laser to photobleach a defined region of interest (ROI) on the membrane.

-

Acquire a series of post-bleach images over time to monitor the recovery of fluorescence in the bleached ROI.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the ROI over time. The rate of fluorescence recovery is proportional to the lateral diffusion coefficient of the fluorescent probe, and thus reflects membrane fluidity.

-

Ergosterol Localization

This protocol uses the fluorescent polyene antibiotic filipin (B1216100), which binds to ergosterol.[22][23][24][25][26]

Objective: To visualize the distribution of ergosterol in the fungal plasma membrane following treatment with Cyclo(prolyltyrosyl).

Materials:

-

Fungal cells

-

Cyclo(prolyltyrosyl)

-

Filipin stock solution (in DMSO)

-

PBS or appropriate buffer

-

Fluorescence microscope

Procedure:

-

Cell Preparation and Treatment:

-

Grow and treat fungal cells with Cyclo(prolyltyrosyl) as described previously.

-

-

Fixation (Optional):

-

Cells can be fixed with formaldehyde, although this may affect membrane structure.

-

-

Staining:

-

Incubate the cells with filipin (5-10 µg/mL) in the dark at room temperature for 10-30 minutes.

-

-

Visualization:

-

Wash the cells to remove excess stain and visualize using a fluorescence microscope with UV excitation (~340-380 nm) and emission detection (~385-470 nm). Changes in the filipin staining pattern indicate alterations in ergosterol distribution.

-

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the antifungal mechanism of action of Cyclo(prolyltyrosyl).

Figure 2. Experimental workflow for elucidating the antifungal mechanism.

Conclusion

Cyclo(prolyltyrosyl) exhibits a potent antifungal activity by targeting the essential plasma membrane H+-ATPase Pma1. This initial insult triggers a cascade of detrimental events, including membrane depolarization, oxidative stress, and increased membrane fluidity, ultimately leading to fungal cell death. The multifaceted nature of its mechanism of action makes it a compelling candidate for further development as a novel antifungal agent, particularly in the context of rising drug resistance. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of Cyclo(prolyltyrosyl) and other related diketopiperazines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 8. Antifungal susceptibility testing of Candida species by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Membrane potential dynamics unveil the promise of bioelectrical antimicrobial susceptibility Testing (BeAST) for anti-fungal screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. bioquochem.com [bioquochem.com]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. diva-portal.org [diva-portal.org]

- 17. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 18. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]

- 19. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

- 20. youtube.com [youtube.com]

- 21. FRAP: A Powerful Method to Evaluate Membrane Fluidity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Filipin is a reliable in situ marker of ergosterol in the plasma membrane of germinating conidia (spores) of Penicillium discolor and stains intensively at the site of germ tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. wi.knaw.nl [wi.knaw.nl]

- 25. mdpi.com [mdpi.com]

- 26. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the Structural Conformation and Stereochemistry of Cyclo(prolyltyrosyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(prolyltyrosyl), a cyclic dipeptide also known as Cyclo(Pro-Tyr), is a naturally occurring 2,5-diketopiperazine (DKP) that has garnered significant interest within the scientific community. Found in a variety of microorganisms, including fungi and bacteria, this compound exhibits a range of biological activities, including antibacterial, phytotoxic, and cytotoxic properties.[1] Its rigidified backbone, a consequence of its cyclic nature, makes it a compelling scaffold for drug design and a model system for studying peptide folding and molecular recognition. This technical guide provides a comprehensive overview of the structural conformation and stereochemistry of Cyclo(prolyltyrosyl), with a focus on quantitative data, detailed experimental protocols, and the visualization of its biological signaling pathways and conformational dynamics.

Structural Conformation and Stereochemistry

The three-dimensional structure of Cyclo(prolyltyrosyl) is predominantly dictated by the puckering of the diketopiperazine ring, the conformation of the proline ring, and the orientation of the tyrosine side chain. The presence of the proline residue significantly influences the accessible conformations. Two primary conformations are observed for Cyclo(prolyltyrosyl): a "folded" form where the tyrosine side chain is positioned over the DKP ring, and an "extended" or "unfolded" form where the side chain projects away from the ring.[2]

The stereochemistry of the constituent amino acids plays a critical role in the conformational preferences. The most common diastereomer is Cyclo(L-Pro-L-Tyr). However, other stereoisomers, such as Cyclo(D-Pro-L-Tyr), also exist and exhibit distinct conformational properties.[3]

Conformational Equilibrium

In solution, Cyclo(prolyltyrosyl) exists in a dynamic equilibrium between the folded and extended conformations. The position of this equilibrium is influenced by factors such as the solvent and the specific stereochemistry of the dipeptide.[2] The folded conformation is stabilized by an intramolecular CH-π interaction between the proline and tyrosine rings.[2]

Caption: Conformational equilibrium of Cyclo(prolyltyrosyl).

Data Presentation

Crystallographic Data

The solid-state conformation of Cyclo(prolyltyrosyl) has been elucidated by X-ray crystallography. The following table summarizes the crystallographic data for Cyclo(L-Pro-L-Tyr) and a racemic mixture of its diastereomers.[3]

| Parameter | Cyclo(L-Pro-L-Tyr) | rac-Cyclo(D-Pro-L-Tyr/L-Pro-D-Tyr) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P21212 | Pna2(1) |

| Unit Cell Dimensions | a = 11.890(3) Å, b = 12.057(1) Å, c = 18.528(4) Å | a = 10.755(1) Å, b = 12.699(1) Å, c = 9.600(1) Å |

| Z (Molecules/Unit Cell) | 8 | 4 |

| DKP Ring Conformation | Twist boat | Twist boat |

| Pyrrolidine Ring Conf. | Envelope | Envelope |

| Tyr Side Chain Orient. | Folded towards DKP ring | Folded towards DKP ring |

Biological Activity Data: Anti-Quorum Sensing

Cyclo(L-Pro-L-Tyr) has been shown to inhibit the quorum-sensing (QS) system in the pathogenic bacterium Pseudomonas aeruginosa. This inhibition leads to a reduction in the production of virulence factors.[4]

| Virulence Factor | Inhibition by Cyclo(L-Pro-L-Tyr) (1.8 mM) |

| Biofilm Formation | 52% |

| Pyocyanin Prod. | Significant dose-dependent decrease |

| Elastase Activity | Significant dose-dependent decrease |

| Protease Activity | Significant dose-dependent decrease |

Experimental Protocols

Synthesis of Cyclo(L-Pro-L-Tyr)

This protocol is adapted from the method described by Lee et al. (2012).[5]

Materials:

-

Fmoc-L-proline

-

L-tyrosine tert-butyl ester

-

Diphenylphosphorylazide (DPPA)

-

Trifluoroacetic acid (TFA)

-

Methylene (B1212753) chloride (MC)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Amide Coupling: Dissolve Fmoc-L-proline and L-tyrosine tert-butyl ester in an appropriate solvent. Add DPPA as a coupling agent and stir the reaction mixture until completion. Monitor the reaction by thin-layer chromatography.

-

Purification of Dipeptide: Purify the resulting Fmoc-L-Pro-L-Tyr(t-Bu) dipeptide using column chromatography.

-

Deprotection of Tyrosine: Remove the tert-butyl protecting group from the tyrosine residue by treating the dipeptide with TFA in methylene chloride.

-

Deprotection of Proline: Remove the Fmoc protecting group from the proline residue using a solution of piperidine in an appropriate solvent.

-

Cyclization: Induce cyclization of the deprotected linear dipeptide to form Cyclo(L-Pro-L-Tyr). This step is typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

-

Final Purification: Purify the final product, Cyclo(L-Pro-L-Tyr), using recrystallization or column chromatography.

NMR Spectroscopy for Conformational Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified Cyclo(prolyltyrosyl) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 for observing exchangeable protons).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire one-dimensional (1D) 1H and 13C NMR spectra to identify all proton and carbon resonances.

-

Acquire two-dimensional (2D) NMR spectra, including:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within each amino acid residue.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity. These are crucial for determining the three-dimensional conformation, such as the folded or extended nature of the tyrosine side chain.

-

X-ray Crystallography

Crystallization:

-

Dissolve the purified Cyclo(prolyltyrosyl) in a suitable solvent or solvent mixture to achieve a supersaturated solution.

-

Employ a suitable crystallization technique, such as slow evaporation, vapor diffusion (hanging drop or sitting drop), or cooling, to grow single crystals of sufficient size and quality.

Data Collection and Structure Determination:

-

Mount a suitable single crystal on a goniometer.

-

Place the crystal in a stream of X-rays, typically from a synchrotron or a laboratory X-ray source.

-

Rotate the crystal and collect the diffraction data as a series of images.

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build the molecular model into the electron density map.

-

Refine the model against the experimental data to obtain the final crystal structure.

Signaling Pathway and Experimental Workflow Visualization

Anti-Quorum Sensing Mechanism in P. aeruginosa

Cyclo(L-Pro-L-Tyr) has been shown to interfere with the las and rhl quorum-sensing systems in P. aeruginosa. It is hypothesized to act as an antagonist to the LasR receptor, thereby downregulating the expression of virulence genes.[4]

Caption: Anti-quorum sensing pathway of Cyclo(prolyltyrosyl).

Experimental Workflow for Structural Elucidation

The determination of the structural conformation of Cyclo(prolyltyrosyl) involves a multi-step process encompassing synthesis, purification, and spectroscopic analysis.

Caption: Workflow for structural elucidation.

References

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Cyclo(prolyltyrosyl): A Comprehensive Technical Review of its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(prolyltyrosyl), a naturally occurring cyclic dipeptide, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. Found in a diverse range of organisms, from microorganisms to marine sponges, this compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, cytotoxic, phytotoxic, and anti-quorum sensing properties. This technical guide provides a comprehensive literature review of the research conducted on Cyclo(prolyltyrosyl), with a focus on its quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways governing its mechanisms of action. All quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear, logical representations of complex biological processes.

Introduction

Cyclo(prolyltyrosyl), also known as Cyclo(Pro-Tyr), is a member of the diketopiperazine (DKP) class of cyclic peptides. These compounds are secondary metabolites produced by a variety of organisms. The rigid bicyclic structure of DKPs imparts significant conformational stability, a desirable trait for therapeutic candidates. Cyclo(prolyltyrosyl) has garnered attention for its diverse and potent biological effects, making it a promising scaffold for the development of novel therapeutic agents. This review aims to consolidate the current scientific knowledge on Cyclo(prolyltyrosyl), providing a detailed resource for researchers and professionals in drug discovery and development.

Quantitative Biological Activities

The biological activities of Cyclo(prolyltyrosyl) have been quantified in numerous studies. This section summarizes the key quantitative data in tabular format for easy reference and comparison.

Antibacterial Activity

Cyclo(prolyltyrosyl) has demonstrated significant antibacterial activity against a range of pathogenic bacteria, including those affecting plants. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Bacterium | Strain | MIC (µg/mL) | Reference |

| Xanthomonas axonopodis pv. citri | N/A | 31.25 | [1] |

| Ralstonia solanacearum | N/A | 31.25 | [1] |

| Clavibacter michiganensis | N/A | >31.25 | [1] |

Table 1: Minimum Inhibitory Concentrations (MICs) of Cyclo(prolyltyrosyl) Against Phytopathogenic Bacteria.

Anti-Quorum Sensing Activity

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. Cyclo(prolyltyrosyl) has been shown to interfere with QS systems, particularly in Pseudomonas aeruginosa.

| Activity | Target Organism | Concentration | Effect | Reference |

| Biofilm Inhibition | Pseudomonas aeruginosa PAO1 | 1.8 mM | 52% reduction | [2] |

| Pyocyanin Production Inhibition | Pseudomonas aeruginosa PAO1 | 1.8 mM | 41% reduction | [2] |

| Protease Activity Inhibition | Pseudomonas aeruginosa PAO1 | 1.8 mM | 20% reduction | [2] |

| Elastase Activity Inhibition | Pseudomonas aeruginosa PAO1 | 1.8 mM | 32% reduction | [2] |

Table 2: Anti-Quorum Sensing Activity of Cyclo(prolyltyrosyl) against Pseudomonas aeruginosa PAO1.

Cytotoxic Activity

While extensively cited for its cytotoxic properties, specific IC50 values for Cyclo(prolyltyrosyl) against a broad range of cancer cell lines are not consistently reported in the readily available literature. Further targeted studies are required to populate a comprehensive table of its anticancer potential. General reports indicate cytotoxic effects, but quantitative, comparative data remains a key area for future research.

Antiviral Activity

Information regarding the antiviral activity of Cyclo(prolyltyrosyl) is currently limited in the scientific literature. This represents a significant knowledge gap and an opportunity for future research to explore its potential as an antiviral agent.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to allow for replication and further investigation.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Cyclo(prolyltyrosyl) stock solution

-

Sterile pipette tips and multichannel pipettor

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a serial two-fold dilution of Cyclo(prolyltyrosyl) in the microtiter plate using MHB. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

-

Include a positive control (wells with bacteria and medium only) and a negative control (wells with medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of Cyclo(prolyltyrosyl) that completely inhibits visible bacterial growth, as observed by the absence of turbidity. This can be confirmed by measuring the optical density at 600 nm using a microplate reader.

Anti-Quorum Sensing (Biofilm Inhibition) Assay

This protocol details the method for quantifying the inhibition of biofilm formation by Pseudomonas aeruginosa.

Materials:

-

Pseudomonas aeruginosa PAO1

-

Luria-Bertani (LB) broth

-

96-well polystyrene microtiter plates

-

Cyclo(prolyltyrosyl)

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (B145695) (95%)

-

Microplate reader

Procedure:

-

Grow an overnight culture of P. aeruginosa PAO1 in LB broth.

-

Dilute the overnight culture in fresh LB broth to an OD600 of 0.05.

-

Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.

-

Add 100 µL of LB broth containing various concentrations of Cyclo(prolyltyrosyl) to the wells. Include a control with no compound.

-

Incubate the plate at 37°C for 24 hours without shaking.

-

After incubation, discard the planktonic cells and wash the wells gently with sterile distilled water to remove non-adherent cells.

-

Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells again with distilled water.

-

Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.

-

Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.

Signaling Pathways and Mechanisms of Action

Cyclo(prolyltyrosyl) exerts its biological effects through various mechanisms, including enzyme inhibition and interference with bacterial communication.

Inhibition of Tyrosinase

Cyclo(prolyltyrosyl) has been identified as a competitive inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This inhibition is a potential mechanism for its application in treating hyperpigmentation disorders.

Caption: Competitive inhibition of tyrosinase by Cyclo(prolyltyrosyl).

Interference with Pseudomonas aeruginosa Quorum Sensing

Cyclo(prolyltyrosyl) has been shown to disrupt the las and rhl quorum-sensing systems in P. aeruginosa. These systems are crucial for the regulation of virulence factors and biofilm formation. It is hypothesized that Cyclo(prolyltyrosyl) acts as an antagonist to the LasR and RhlR receptors.

Caption: Inhibition of Las and Rhl quorum sensing systems by Cyclo(prolyltyrosyl).

Synthesis

The chemical synthesis of Cyclo(prolyltyrosyl) and other cyclic dipeptides can be achieved through solution-phase or solid-phase peptide synthesis methodologies. A general workflow for the synthesis is outlined below.

Caption: General workflow for the chemical synthesis of Cyclo(prolyltyrosyl).

Conclusion and Future Directions

Cyclo(prolyltyrosyl) is a versatile natural product with a compelling range of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated antibacterial and anti-quorum sensing properties make it a particularly interesting candidate for combating bacterial infections, especially those associated with biofilm formation and antibiotic resistance. The competitive inhibition of tyrosinase also highlights its potential in dermatology and cosmetics.

However, significant research gaps remain. Comprehensive studies are needed to establish a detailed profile of its cytotoxic activity against a wide array of cancer cell lines, and its potential as an antiviral agent is largely unexplored. Elucidating the precise molecular interactions with its biological targets, such as the LasR and RhlR receptors, through structural biology studies would provide invaluable insights for the rational design of more potent and selective analogs.

References

Maculosin-1: A Comprehensive Technical Guide on its Biological Function and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maculosin-1, a cyclic dipeptide composed of L-proline and L-tyrosine (cyclo(L-Pro-L-Tyr)), has emerged as a molecule of significant interest in the fields of microbiology, oncology, and pharmacology. Initially identified as a host-specific phytotoxin, its diverse biological activities, including potent antimicrobial, anticancer, and antioxidant effects, have garnered considerable attention. This technical guide provides an in-depth analysis of the biological functions and significance of maculosin-1, with a focus on its mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways influenced by this multifaceted compound, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Maculosin-1 is a naturally occurring diketopiperazine produced by a variety of microorganisms, including fungi such as Alternaria alternata and bacteria belonging to the genera Streptomyces and Pseudomonas.[1] Its initial claim to fame was its role as a host-specific phytotoxin, selectively targeting spotted knapweed (Centaurea maculosa).[1][2] However, subsequent research has unveiled a broader spectrum of bioactivities, positioning maculosin-1 as a promising candidate for therapeutic development. This guide will explore its multifaceted biological profile, from its antimicrobial and anticancer properties to its intriguing role in modulating bacterial communication.

Quantitative Biological Activity of Maculosin-1

The biological effects of maculosin-1 have been quantified across various assays, demonstrating its potential as an antimicrobial, anticancer, and antioxidant agent. The following tables summarize the key quantitative data available in the literature.

Table 1: Antimicrobial Activity of Maculosin-1

| Target Organism | Assay Type | Activity Metric | Value (µg/mL) | Reference(s) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | MIC | 26.0 - 37.0 | [3] |

| Escherichia coli | MIC | MIC | 26.0 - 37.0 | [3] |

| Candida albicans | MIC | MIC | 26.0 - 37.0 | [3] |

| Multidrug-resistant pathogenic bacteria | MIC | MIC | 5000 - 15000 | [4] |

| Xanthomonas axonopodis | MIC | MIC | 31.25 | [4] |

| Ralstonia solanacearum | MIC | MIC | 31.25 | [4] |

Table 2: Anticancer and Cytotoxic Activity of Maculosin-1

| Cell Line | Assay Type | Activity Metric | Value (µg/mL) | Reference(s) |

| Human liver cancer cells | Cytotoxicity | IC₅₀ | 48.90 | [5] |

| Brine shrimp (Artemia salina) | Lethality Assay | LD₅₀ | >128 | [5] |

Table 3: Antioxidant Activity of Maculosin-1

| Assay Type | Activity Metric | Value (µg/mL) | Reference(s) |

| DPPH free radical scavenging | IC₅₀ | 2.16 ± 0.05 | [5] |

Mechanisms of Action and Signaling Pathways

Maculosin-1 exerts its biological effects through various mechanisms, most notably by interfering with bacterial quorum sensing (QS) systems, which are crucial for regulating virulence and biofilm formation.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

P. aeruginosa, a significant opportunistic human pathogen, utilizes a complex QS network to control the expression of virulence factors. Two key systems in this network are the las and rhl systems. Maculosin-1 has been shown to interfere with these systems, likely by competing with the native autoinducers for binding to their cognate receptors.

The las system, at the top of the hierarchy, consists of the LasI synthase, which produces the autoinducer 3-oxo-C12-HSL, and the LasR transcriptional regulator. The binding of 3-oxo-C12-HSL to LasR activates the transcription of target genes, including those of the rhl system. The rhl system, in turn, is controlled by the RhlI synthase (producing C4-HSL) and the RhlR regulator. Maculosin-1's interaction with LasR can disrupt this entire cascade.

Quorum Sensing Antagonism in Staphylococcus aureus

In the Gram-positive bacterium S. aureus, a major pathogen, the accessory gene regulator (agr) system controls virulence factor production. This system utilizes autoinducing peptides (AIPs) as signaling molecules. The AIP is synthesized as a pro-peptide (AgrD), processed and secreted by AgrB, and then detected by the AgrC sensor kinase. Upon binding AIP, AgrC autophosphorylates and, in turn, phosphorylates the AgrA response regulator, which then activates the transcription of virulence genes. Maculosin-1 can act as an antagonist to this system, preventing the activation of the virulence cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of maculosin-1.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Maculosin-1

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of maculosin-1 in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the maculosin-1 dilutions to the respective wells.

-

Include a control well with DPPH solution and methanol only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity for each concentration of maculosin-1 using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Determine the IC₅₀ value, which is the concentration of maculosin-1 required to scavenge 50% of the DPPH free radicals.

Brine Shrimp Lethality Assay

This assay is a simple and rapid method for preliminary assessment of cytotoxicity.

Materials:

-

Brine shrimp (Artemia salina) eggs

-

Artificial seawater (or 3.8% NaCl solution)

-

Maculosin-1

-

Multi-well plates or vials

-

Light source

Procedure:

-

Hatch the brine shrimp eggs in artificial seawater under a constant light source for 24-48 hours.

-

Prepare serial dilutions of maculosin-1 in artificial seawater.

-

Transfer a fixed number of nauplii (larvae), typically 10-15, into each well or vial.

-

Add the maculosin-1 dilutions to the respective wells.

-

Include a control well with nauplii in artificial seawater only.

-

Incubate for 24 hours under a light source.

-

Count the number of dead and surviving nauplii in each well.

-

Calculate the percentage of mortality for each concentration.

-

Determine the LD₅₀ value, the concentration of maculosin-1 that is lethal to 50% of the brine shrimp nauplii.

Crystal Violet Biofilm Inhibition Assay

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

-

Bacterial strain of interest (e.g., P. aeruginosa)

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

Maculosin-1

-

96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol (B145695)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Grow an overnight culture of the bacterial strain.

-

Dilute the culture in fresh medium to a standardized concentration (e.g., OD₆₀₀ of 0.1).

-

Prepare serial dilutions of maculosin-1 in the growth medium.

-

In a 96-well plate, add the diluted bacterial culture to each well.

-

Add the maculosin-1 dilutions to the respective wells. Include a positive control (bacteria without maculosin-1) and a negative control (medium only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours without agitation.

-

Carefully remove the planktonic cells by gently washing the wells with PBS.

-

Stain the attached biofilm by adding 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells with PBS to remove excess stain.

-

Solubilize the bound crystal violet by adding 30% acetic acid or 95% ethanol to each well and incubating for 15-20 minutes.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each maculosin-1 concentration.

Conclusion and Future Perspectives

Maculosin-1 is a versatile natural product with a compelling range of biological activities. Its ability to disrupt bacterial quorum sensing, a key mechanism for virulence and antibiotic resistance, makes it a particularly attractive candidate for the development of novel anti-infective therapies. Furthermore, its demonstrated anticancer and antioxidant properties warrant further investigation for potential applications in oncology and as a nutraceutical.

Future research should focus on elucidating the precise molecular interactions of maculosin-1 with its biological targets, particularly the LasR and AgrC receptors. Structure-activity relationship studies could lead to the design of more potent and selective analogs. In vivo studies are crucial to validate the therapeutic potential of maculosin-1 and its derivatives in relevant disease models. The continued exploration of this fascinating molecule holds significant promise for addressing pressing challenges in medicine and agriculture.

References

Cyclo(prolyltyrosyl): An In-depth Technical Guide to an Endogenous Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(prolyltyrosyl), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is an endogenous metabolite produced by a wide array of organisms, including bacteria, fungi, and marine sponges. Initially identified for its antimicrobial properties, recent research has unveiled its multifaceted roles in complex biological systems, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of Cyclo(prolyltyrosyl), detailing its biosynthesis, mechanisms of action, and key biological activities. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its associated signaling pathways to serve as a foundational resource for researchers in microbiology, natural product chemistry, and drug discovery.

Introduction

Cyclo(prolyltyrosyl) [cyclo(Pro-Tyr)] belongs to the extensive family of diketopiperazines, which are the smallest possible cyclic peptides, formed from the condensation of two amino acids—in this case, proline and tyrosine. These molecules are noted for their high stability and conformational rigidity, which contribute to their diverse biological activities.[1] While initially explored for its antibacterial and antifungal effects, the known bioactivities of cyclo(Pro-Tyr) have expanded to include inhibition of bacterial communication (quorum sensing) and enzymatic modulation, highlighting its potential as a lead compound in various therapeutic areas.

Biosynthesis of Cyclo(prolyltyrosyl)

As a secondary metabolite, Cyclo(prolyltyrosyl) is not synthesized through ribosomal protein synthesis. Instead, its formation is catalyzed by two primary enzymatic pathways: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).[1][2]

-